molecular formula C18H22N4O2 B11674537 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11674537
M. Wt: 326.4 g/mol
InChI Key: RTSAKAHNILCYCY-XDHOZWIPSA-N
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Description

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound with the molecular formula C22H22N4O2. This compound is known for its unique structure, which includes an ethoxyphenyl group and a tetrahydroindazole core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide

Uniqueness

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its tetrahydroindazole core, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different core structures or functional groups.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-3-24-14-10-8-13(9-11-14)12(2)19-22-18(23)17-15-6-4-5-7-16(15)20-21-17/h8-11H,3-7H2,1-2H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

RTSAKAHNILCYCY-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC3=C2CCCC3)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC3=C2CCCC3)C

Origin of Product

United States

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